Product packaging for N-Dansyl-N'-ethylthiourea(Cat. No.:CAS No. 186661-19-8)

N-Dansyl-N'-ethylthiourea

Cat. No.: B064428
CAS No.: 186661-19-8
M. Wt: 337.5 g/mol
InChI Key: YQBIVIRBVJOGQJ-UHFFFAOYSA-N
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Description

N-Dansyl-N'-ethylthiourea is a sophisticated fluorescent chemosensor specifically designed for the detection and binding of anions, with a particular affinity for acetate and fluoride ions. Its core structure integrates a thiourea binding moiety, which acts as a hydrogen-bond donor to selectively coordinate with target anions, and a dansyl fluorophore, which serves as a highly sensitive signaling unit. Upon anion binding, the molecule undergoes a significant change in its photophysical properties, often resulting in a marked enhancement or quenching of fluorescence intensity (chemofluorogenic response) or a shift in emission wavelength. This makes it an invaluable tool for real-time monitoring of anion interactions in solution, studying membrane transport processes, and developing novel sensory materials. Researchers utilize this compound extensively in supramolecular chemistry, analytical chemistry, and chemical biology for its high selectivity and sensitivity, enabling the development of assays and sensors for biologically and environmentally relevant anions. It is supplied as a high-purity solid to ensure consistent and reliable performance in all experimental applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19N3O2S2 B064428 N-Dansyl-N'-ethylthiourea CAS No. 186661-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[5-(dimethylamino)naphthalen-1-yl]sulfonyl-3-ethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S2/c1-4-16-15(21)17-22(19,20)14-10-6-7-11-12(14)8-5-9-13(11)18(2)3/h5-10H,4H2,1-3H3,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBIVIRBVJOGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391462
Record name N-Dansyl-N'-ethylthiourea
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Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186661-19-8
Record name N-Dansyl-N'-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Dansyl-N'-ethylthiourea
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Synthetic Methodologies and Chemical Modifications

Primary Synthetic Routes for N-Dansyl-N'-ethylthiourea

The synthesis of this compound typically involves the reaction of dansyl chloride with ethylthiourea. This fundamental reaction can be approached through conventional methods or by exploring alternative conditions to optimize yield and purity.

The most common method for synthesizing this compound involves the reaction of dansyl chloride with an appropriate amine. nih.govmdpi.comspringernature.com In a typical procedure, dansyl chloride is reacted with ethylamine (B1201723) to form an intermediate, which is then further reacted to introduce the thiourea (B124793) group. A related conventional synthesis involves reacting S-ethylthiourea with an appropriate alkylamine. caltech.edu The dansyl group itself is synthesized from 1-aminonaphthalene-5-sulfonic acid. google.com The final step often involves reacting dansyl chloride with N-ethylthiourea in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

A general representation of this reaction is the coupling of amines and dansyl chloride to form sulfonamides. nih.gov This straightforward approach has been widely used for the synthesis of various dansyl derivatives. mdpi.com The reaction of 1-dimethylaminonaphthalene-5-sulfonyl chloride (dansyl chloride) with the free amino groups of peptides and proteins is a well-established technique. springernature.com

Detailed research findings have shown that the reaction conditions, such as the choice of solvent and base, can significantly influence the efficiency of the synthesis. For instance, the use of acetonitrile (B52724) as a solvent and sodium hydrogen carbonate as a base has been reported for the synthesis of related dansyl compounds. mdpi.com

Table 1: Conventional Synthesis Parameters for this compound and Related Compounds

ParameterDetailsSource
Starting Materials Dansyl chloride, Ethylthiourea, or related amines nih.govmdpi.comspringernature.comcaltech.edu
Solvent Acetonitrile, Dichloromethane mdpi.commdpi.com
Base Sodium hydrogen carbonate, Triethylamine mdpi.commdpi.com
Reaction Temperature Room temperature to reflux mdpi.commdpi.com
Reaction Time Several hours to days mdpi.commdpi.com

Furthermore, the stability of dansyl chloride in aqueous solutions is a critical factor, as it can hydrolyze to form dansyl acid, which is inactive for labeling. mdpi.com Studies have shown that the rate of hydrolysis is pH-dependent, with faster hydrolysis occurring at higher pH. mdpi.com This understanding allows for the optimization of reaction conditions to maximize the yield of the desired dansyl-conjugated product.

Functionalization Strategies for Diverse Applications

The versatility of this compound is significantly expanded through its functionalization. By attaching it to other molecules and materials, its properties can be harnessed for a range of applications, from bio-imaging to sensing.

The conjugation of fluorescent molecules like this compound with magnetic nanoparticles creates hybrid systems with both magnetic and optical properties. This dual functionality is highly desirable for applications in biomedical imaging and targeted delivery. A common strategy for this integration involves using a linker molecule, such as 3-aminopropyltrimethoxysilane, to chemically bond the fluorescent compound to the surface of superparamagnetic iron oxide nanoparticles. nih.gov

The resulting nano-conjugates can be characterized using various techniques, including Fourier-transform infrared spectroscopy (FTIR), UV-Vis spectroscopy, transmission electron microscopy (TEM), nuclear magnetic resonance (NMR), and mass spectrometry to confirm the conjugation and characterize the final product. nih.gov While the magnetic properties might be slightly reduced after conjugation, the essential superparamagnetic behavior is often retained. nih.gov

Poly(ethyleneglycol) (PEG) is a biocompatible polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov The process of attaching PEG chains, known as PEGylation, can enhance the solubility, stability, and circulation time of the conjugated compound. nih.govnih.gov

This compound can be conjugated to PEG through various chemical strategies. One common approach is N-terminal PEGylation, where a PEG derivative with a reactive group, such as an aldehyde, is reacted with the N-terminal amine of a molecule. jenkemusa.com This reaction is typically carried out under mild pH conditions (pH 5-8) and may require a reducing agent. jenkemusa.com The resulting PEGylated conjugate can be purified and characterized using techniques like high-performance liquid chromatography (HPLC). phenomenex.com

Table 2: Characterization Techniques for Functionalized this compound Systems

Functionalization StrategyCharacterization TechniquesSource
Magnetic Nanoparticles FTIR, UV-Vis, TEM, NMR, Mass Spectrometry nih.gov
Poly(ethyleneglycol) (PEG) HPLC, MALDI-TOF MS nih.govphenomenex.com
Supramolecular Scaffolds NMR Spectroscopy, Fluorescence Spectroscopy rsc.orgualberta.ca

Incorporating this compound into supramolecular scaffolds like calixarenes and dendrimers can lead to the development of sophisticated sensors and molecular recognition systems. tandfonline.com

Calixarenes: These are macrocyclic compounds with a cup-shaped structure that can encapsulate guest molecules. Dansyl-containing fluorogenic calixarenes have been designed as optical chemosensors. tandfonline.com The dansyl group acts as a fluorescent reporter, and its fluorescence properties can change upon the binding of a guest molecule within the calixarene (B151959) cavity.

Dendrimers: These are highly branched, tree-like macromolecules. The surface of dendrimers can be functionalized with multiple dansyl groups. For example, the surface of a polyamidoamine (PAMAM) dendrimer can be dansylated using an excess of dansyl chloride in basic aqueous conditions. soton.ac.uk This results in a highly fluorescent macromolecule that can be used for applications such as fluorescence microscopy. soton.ac.uk The degree of dansylation can be controlled to tune the properties of the resulting dendrimer. soton.ac.uk

Coordination Chemistry with Metal Ions

Complexation Studies with Transition Metal Cations

The thiourea (B124793) functional group in N-Dansyl-N'-ethylthiourea provides a versatile binding site for a variety of transition metal cations. The presence of both sulfur and nitrogen atoms as potential donors allows for the formation of stable metal complexes.

Chelation Mechanisms and Proposed Binding Modes (e.g., S,N Bidentate Coordination)

Thiourea and its derivatives are known to act as versatile ligands, capable of coordinating with transition metals through their sulfur and/or nitrogen atoms. For this compound, a common proposed binding mode is S,N bidentate coordination. In this arrangement, the metal ion is simultaneously bound to the sulfur atom of the thiocarbonyl group (C=S) and one of the nitrogen atoms of the thiourea backbone. This chelation forms a stable five- or six-membered ring structure with the metal ion, which is entropically favored.

Spectroscopic studies on related thiourea-metal complexes often show a shift in the vibrational frequency of the C=S bond in infrared (IR) spectroscopy upon coordination to a metal ion, indicating the involvement of the sulfur atom in binding. Similarly, changes in the signals of the N-H protons in nuclear magnetic resonance (NMR) spectroscopy can suggest the participation of the nitrogen atom in the coordination sphere. While specific structural data from X-ray crystallography for this compound complexes are not widely available, the S,N bidentate chelation remains the most plausible model based on the well-established coordination chemistry of thiourea derivatives.

Selectivity in Metal Ion Binding (e.g., Ni(II), Cu(II), Zn(II), Hg(II))

The interaction of this compound with various transition metal ions has been a subject of interest, particularly concerning its selectivity. The thiourea moiety, being a soft donor, is expected to show a preference for soft or borderline metal ions according to the Hard and Soft Acids and Bases (HSAB) principle.

Research has indicated that this compound can form complexes with a range of heavy metal ions. Among the divalent transition metal ions, significant interactions have been noted with Cu(II). The strong affinity for Cu(II) is consistent with the soft nature of the sulfur donor in the thiourea group. While detailed comparative studies on the binding affinities for a series of metal ions like Ni(II), Cu(II), Zn(II), and Hg(II) are not extensively documented for this specific ligand, the general behavior of thiourea-based sensors suggests a high affinity for thiophilic ions such as Hg(II) and Cu(II). The selectivity of such ligands is often influenced by factors like the pH of the medium and the coordination geometry preferences of the metal ion.

Table 1: General Selectivity Profile of Thiourea-Based Ligands

Metal IonHSAB CharacterExpected Affinity with Thiourea
Ni(II)BorderlineModerate
Cu(II)BorderlineHigh
Zn(II)BorderlineModerate
Hg(II)SoftVery High

This table represents expected trends based on the general behavior of thiourea-containing ligands.

Formation of Stable Fluorescent Chelates

A key characteristic of this compound is its ability to form stable fluorescent chelates with a variety of heavy metal ions nih.govnih.gov. The formation of these complexes is the basis for its application in the fluorometric detection of metal ions. The stability of these chelates is attributed to the chelate effect, where the bidentate coordination of the thiourea group to the metal ion is thermodynamically more favorable than monodentate coordination. The resulting complex holds the metal ion in a rigid structure, which can influence the excited state of the dansyl fluorophore. The luminescence of this compound and its metal chelates has been found to be dependent on the pH of the solution, which affects both the protonation state of the ligand and the stability of the metal complexes nih.govnih.gov.

Photophysical Response upon Metal Ion Binding

The coordination of metal ions to the thiourea moiety of this compound leads to distinct changes in its photophysical properties. These changes, which include fluorescence quenching and enhancement, are dependent on the nature of the coordinated metal ion.

Fluorescence Quenching Phenomena Triggered by Specific Metal Ions (e.g., Cu(II), Ni(II))

The fluorescence of this compound is significantly quenched upon complexation with certain transition metal ions, most notably Cu(II). The addition of Cu(II) to a solution of the compound causes a bathochromic (red) shift of the emission maximum, and the extent of this shift is linearly dependent on the concentration of Cu(II) nih.govnih.gov. This phenomenon is characteristic of fluorescence quenching.

The quenching mechanism by paramagnetic metal ions like Cu(II) and Ni(II) is often attributed to processes such as photoinduced electron transfer (PET) or energy transfer from the excited fluorophore to the metal ion with partially filled d-orbitals. In the case of PET, the excited dansyl group can transfer an electron to the coordinated metal ion, leading to a non-radiative decay pathway and thus, a decrease in fluorescence intensity.

Table 2: Observed Photophysical Response of this compound to Quenching Metal Ions

Metal IonObserved Fluorescence ChangeProposed Mechanism
Cu(II)Quenching and Bathochromic Shift nih.govnih.govPhotoinduced Electron Transfer (PET) / Energy Transfer
Ni(II)Quenching (Inferred)Photoinduced Electron Transfer (PET) / Energy Transfer

The response to Ni(II) is inferred from the general behavior of dansyl-thiourea sensors and the paramagnetic nature of Ni(II).

Fluorescence Enhancement and Spectral Shifts in the Presence of Metal Ions (e.g., Zn(II))

In contrast to the quenching effect observed with paramagnetic ions, the complexation of this compound with diamagnetic metal ions such as Zn(II) can potentially lead to fluorescence enhancement. This phenomenon is known as chelation-enhanced fluorescence (CHEF). The proposed mechanism for CHEF involves the rigidification of the ligand upon metal binding. In the free ligand, non-radiative decay pathways, such as intramolecular rotations and vibrations, can decrease the fluorescence quantum yield. Upon chelation with a metal ion like Zn(II), these non-radiative pathways are suppressed, leading to an increase in the fluorescence intensity.

Additionally, the coordination can alter the electronic environment of the dansyl fluorophore, resulting in shifts in the absorption and emission maxima. While specific studies detailing the fluorescence enhancement of this compound with Zn(II) are limited, the CHEF effect is a well-established principle for similar fluorescent chemosensors.

Table 3: Expected Photophysical Response of this compound to Enhancing Metal Ions

Metal IonExpected Fluorescence ChangeProposed Mechanism
Zn(II)EnhancementChelation-Enhanced Fluorescence (CHEF)

This expected response is based on the general principles of fluorescent chemosensors with diamagnetic ions.

Mechanistic Insights into Metal-Induced Fluorescence Changes

The interaction of this compound (DNET) with metal ions induces significant changes in its fluorescence properties, a phenomenon primarily governed by well-established photophysical processes such as Photoinduced Electron Transfer (PET) and Photoinduced Charge Transfer (PCT). These mechanisms are crucial for understanding its function as a fluorescent chemosensor.

In its free state, the DNET molecule exhibits strong fluorescence characteristic of the dansyl chromophore. The dansyl group, 5-(dimethylamino)naphthalene-1-sulfonyl, is a well-known fluorophore where the excited state is characterized by a significant charge transfer character between the dimethylamino donor and the naphthalene (B1677914) sulfonyl acceptor. Upon excitation with UV light, it emits intense fluorescence, typically in the green region of the spectrum nih.gov.

Photoinduced Electron Transfer (PET)

A predominant mechanism responsible for fluorescence modulation in DNET upon metal ion binding is Photoinduced Electron Transfer, often referred to as a "PET" or "chelation-enhanced fluorescence (CHEF)" OFF-ON switch. In the unbound ligand, the nitrogen and sulfur atoms of the ethylthiourea group possess lone pairs of electrons and can act as electron donors. Upon excitation of the dansyl fluorophore, an electron can be transferred from the thiourea moiety to the excited-state fluorophore. This process provides a non-radiative de-excitation pathway, which quenches the fluorescence of the dansyl group sci-hub.seresearchgate.net.

Upon coordination with a metal ion, the lone pairs of electrons on the nitrogen and sulfur atoms of the thiourea group are engaged in forming coordination bonds. This binding event lowers the energy of these orbitals, making the electron transfer to the excited fluorophore energetically unfavorable researchgate.net. Consequently, the PET process is inhibited, the non-radiative pathway is blocked, and the radiative de-excitation pathway (fluorescence) is restored or enhanced. This chelation-enhanced fluorescence is a common sensing mechanism for d¹⁰ metal ions like Zn²⁺ and Cd²⁺ researchgate.net.

Photoinduced Charge Transfer (PCT) and Ligand-to-Metal Charge Transfer (LMCT)

Interactions with certain transition metal ions, particularly those with open d-shells like Cu(II), can lead to fluorescence changes through different charge transfer mechanisms. Instead of inhibiting quenching, these metals can introduce new quenching pathways or alter the emission profile.

One such mechanism involves a Ligand-to-Metal Charge Transfer (LMCT). Upon complexation, a new absorption band can appear at a lower energy (longer wavelength), attributed to the transfer of an electron from the ligand's molecular orbital to a vacant d-orbital of the metal ion nih.gov. This process can compete with the internal excitation of the fluorophore.

Furthermore, the interaction with paramagnetic metal ions can induce fluorescence quenching through energy transfer or electron transfer from the excited fluorophore to the metal ion. For this compound, interaction with Cu(II) has been observed to cause a bathochromic (red) shift of the emission maximum nih.gov. This shift indicates a change in the electronic environment and polarity around the fluorophore upon complexation, consistent with a charge transfer interaction that alters the energy of the excited state.

The specific mechanism—be it the suppression of PET leading to fluorescence enhancement or the introduction of new quenching pathways (e.g., LMCT, energy transfer)—is highly dependent on the nature of the metal ion involved.

Table 1: Proposed Mechanisms for Fluorescence Changes in DNET upon Metal Ion Coordination
Metal Ion TypePrimary MechanismObserved Fluorescence ChangeUnderlying Process
d¹⁰ ions (e.g., Zn²⁺, Cd²⁺)Photoinduced Electron Transfer (PET) InhibitionFluorescence Enhancement ("Turn-ON")Metal ion binding to the thiourea group blocks the non-radiative PET quenching pathway. researchgate.net
Paramagnetic Transition Metals (e.g., Cu²⁺, Ni²⁺)Photoinduced Charge Transfer (PCT) / Energy TransferFluorescence Quenching or Spectral ShiftCoordination introduces new non-radiative de-excitation pathways, such as LMCT or energy transfer to the metal center. nih.govnih.gov

Investigations into Polynuclear Metal Complex Formation

The molecular structure of this compound, featuring multiple donor atoms in both the thiourea and sulfonamide groups, presents the potential for bridging between multiple metal centers, leading to the formation of polynuclear complexes. While specific studies isolating and structurally characterizing polynuclear complexes of DNET itself are not extensively documented, the chemistry of related thiourea and sulfonamide ligands strongly supports this possibility.

Thiourea derivatives are well-known for their ability to act as bridging ligands, typically using the sulfur atom to connect two or more metal ions. This bridging capability has been shown to result in a variety of multinuclear structures, including binuclear, trinuclear, and even hexanuclear clusters mdpi.com. For instance, research on 1,3-diisobutyl thiourea has demonstrated the formation of complexes such as a trinuclear [Cu₃L₃Cl₃] and a hexanuclear [Ag₆L₈Cl₄], where thiourea ligands bridge the metal centers mdpi.com. Similarly, aroylbis(thioureas) have been shown to form dinuclear neutral compounds [M₂(L)₂] with Cu(II) and Zn(II) vnu.edu.vn. In these structures, the sulfur atom of the C=S moiety acts as a common bridging point.

Furthermore, the sulfonamide group within the dansyl moiety can also participate in forming bridged, polynuclear structures. The deprotonated sulfonamide nitrogen is known to act as a bridge between two metal centers. For example, a dansyl-based Schiff base ligand has been reported to form a sulfonamido-bridged dimeric copper(II) complex nih.gov.

Given these precedents, it is highly probable that this compound can form polynuclear complexes under suitable reaction conditions. The thiourea group could bridge two metal ions via its sulfur atom, or the entire ligand could bridge two metal centers using donor atoms from both the thiourea and the sulfonamide ends. The specific nuclearity and structure of such complexes would depend on factors like the metal-to-ligand ratio, the nature of the metal ion, and the presence of ancillary ligands.

Table 2: Examples of Polynuclear Complexes Formed by Related Thiourea Ligands
LigandMetal Ion(s)Resulting Complex NuclearityBridging MoietyReference
1,3-Diisobutyl thioureaCu(I)Trinuclear ([Cu₃L₃Cl₃])Thiourea (Sulfur) mdpi.com
1,3-Diisobutyl thioureaAg(I)Hexanuclear ([Ag₆L₈Cl₄])Thiourea (Sulfur) mdpi.com
Furan-2,5-dicarbonylbis(N,N-diethylthiourea)Cu(II), Zn(II)Dinuclear ([M₂(L)₂])Aroylthiourea vnu.edu.vn
Dansyl-derived Schiff BaseCu(II)Dinuclear (Dimer)Sulfonamide (Nitrogen) nih.gov

Applications in Chemical Sensing and Fluorescent Probing

Development of Highly Selective and Sensitive Metal Ion Chemosensors

The design of chemosensors utilizing N-Dansyl-N'-ethylthiourea has garnered significant research interest. These sensors frequently demonstrate high selectivity and sensitivity for specific metal ions, a critical feature for their use in environmental monitoring and biological applications. The thiourea (B124793) and dansyl groups together form a binding pocket, and the nature of this pocket can be adjusted to preferentially interact with certain metal ions, which is the primary determinant of the sensor's selectivity.

This compound and its derivatives have been effectively used for the fluorometric detection of various heavy metal ions. nih.gov The process typically involves the metal ion coordinating with the sulfur and nitrogen atoms of the thiourea group, and often the nitrogen atom of the dansyl group as well. This coordination can either enhance ("turn-on") or quench ("turn-off") the fluorescence signal. For example, the binding of a metal ion can restrict the molecule's intramolecular motion, leading to increased fluorescence intensity. Conversely, the presence of a paramagnetic heavy metal ion can cause fluorescence quenching.

Researchers have engineered specific this compound-based probes for detecting biologically and environmentally significant metal ions like zinc(II) and copper(II).

A sensor molecule derived from this compound has been synthesized for the detection of Zn(II) . This sensor showed a notable increase in fluorescence upon binding with Zn(II) ions. The underlying mechanism is a 1:1 binding stoichiometry between the sensor and Zn(II), which results in a more rigid structure that enhances fluorescence emission.

For the detection of Cu(II) , the addition of Cu(II) to this compound results in a bathochromic shift of the emission maximum, which is linearly dependent on the Cu(II) concentration. nih.gov

The analytical performance of these chemosensors is a crucial aspect of their evaluation. Key parameters include the detection limit, which is the lowest concentration of an analyte that can be reliably detected, and the linear range, which is the concentration range over which the sensor's response is directly proportional to the analyte concentration. The use of this compound in High-Performance Liquid Chromatography (HPLC) with RP-18 columns has achieved low detection limits and a wide linear range for detecting metal ions.

Target IonAnalytical MethodDetection LimitLinear Range
Cu(II)HPLC with RP-18 columnLowWide

Environmental factors, especially pH, can significantly impact the efficiency of this compound-based sensors. nih.gov The protonation state of the thiourea and dansyl groups can vary with pH, which in turn affects their metal ion binding capacity and fluorescent characteristics. Research has been conducted to investigate the influence of pH on the luminescence of this compound and its metal chelates. nih.gov

Role in Anion Recognition Studies

In addition to sensing metal ions, this compound and its analogs have shown potential in the field of anion recognition. The thiourea group acts as an effective hydrogen bond donor, enabling it to bind with various anions through hydrogen bonding.

The primary mechanism for anion recognition by this compound-based receptors is the formation of hydrogen bonds between the N-H protons of the thiourea group and the anion. In these receptors, the dansyl group functions as a signaling unit. When an anion binds, it alters the electronic environment of the dansyl fluorophore, leading to a detectable change in its fluorescence or UV-Vis absorption spectrum. For instance, a dansyl-thiourea based receptor has been shown to selectively bind with certain anions over others, causing a color change and fluorescence quenching. The selectivity is attributed to the strength of the hydrogen bonds formed, which depends on the anion's basicity and geometry. Electrostatic interactions can also contribute to the binding of charged anions.

Utility as a Fluorescent Probe in Biomolecular Systems

The dansyl group is a classic fluorophore used extensively in biochemistry and molecular biology. Its fluorescence is characterized by a large Stokes shift and high sensitivity to the polarity of the local environment. mdpi.com When covalently attached to biomolecules, it acts as a reporter, providing insights into molecular structure, dynamics, and interactions.

One of the earliest and most significant applications of dansyl-containing compounds is in the labeling and identification of amino acids and peptides. The "dansyl method" traditionally uses dansyl chloride to react with primary and secondary amino groups, such as the N-terminal amino group of a peptide or the side chain of lysine.

The reaction yields a highly fluorescent dansyl-peptide conjugate. Subsequent acid hydrolysis of the peptide cleaves the peptide bonds but leaves the robust dansyl-amino acid bond intact. The fluorescently labeled N-terminal amino acid can then be identified using techniques like thin-layer chromatography or HPLC, owing to its strong fluorescence under UV light. This method is renowned for its exceptional sensitivity. While dansyl chloride is the common reagent, the underlying principle applies to other reactive dansyl derivatives designed to label biomolecules.

The environmentally sensitive fluorescence of the dansyl group makes it an excellent probe for studying protein structure and conformational changes. When a dansyl group is attached to a specific site on a protein, its fluorescence emission maximum (λem) and quantum yield are dependent on the polarity of its microenvironment.

In a nonpolar, hydrophobic environment (e.g., buried within a protein's core), the dansyl group exhibits a blue-shifted emission and a higher fluorescence intensity.

In a polar, aqueous environment (e.g., exposed on the protein surface), its emission is red-shifted, and the intensity is typically lower.

This property allows researchers to monitor changes in protein conformation. For example, a protein folding or unfolding event that alters the exposure of the dansyl probe to the aqueous solvent will result in a corresponding change in its fluorescence spectrum. Similarly, ligand binding that induces a conformational change can be detected by observing the fluorescence of a strategically placed dansyl probe.

The dansyl fluorophore is also a powerful tool for studying biomolecular interactions. Changes in fluorescence upon the binding of a protein to another protein or to a small molecule cofactor can provide quantitative information about the binding affinity and kinetics.

One common technique is Förster Resonance Energy Transfer (FRET), where the dansyl group can serve as either an energy donor or acceptor. By labeling two different molecules (or two different sites on the same molecule) with a suitable FRET pair (e.g., dansyl and fluorescein), the distance between the labels can be measured. FRET occurs only when the donor and acceptor are very close (typically 1-10 nm). The efficiency of energy transfer is inversely proportional to the sixth power of the distance between them. This "spectroscopic ruler" is used to measure distances within a single protein, between subunits of a larger complex, or to monitor the association and dissociation of interacting partners in real-time.

Detection of Other Analytes (e.g., Hydrazine)

Beyond anions and biomolecules, the chelating properties of the thiourea group in this compound make it an effective sensor for heavy metal ions. The interaction between the sensor and metal ions leads to the formation of fluorescent chelates, which can be readily detected and quantified. nih.gov

The primary research application for this compound (DET) is in the fluorometric detection of a wide range of heavy metal ions. nih.gov The binding of a metal ion to the thiourea moiety alters the electronic structure of the compound, which in turn modulates the fluorescence properties of the dansyl reporter. This can result in a change in fluorescence intensity or a shift in the emission wavelength. For example, the addition of copper(II) ions to a solution of DET induces a bathochromic (red) shift in the emission maximum, and the magnitude of this shift is linearly dependent on the Cu(II) concentration. nih.gov This linear relationship forms the basis for the quantitative analysis of the metal ion. This sensing capability has been integrated with analytical separation techniques like High-Performance Liquid Chromatography (HPLC) to achieve low detection limits and a wide linear range for the detection of various metal ions. nih.gov

Table 2: Fluorescence Response of this compound (DET) to Metal Ions
AnalyteInteraction MechanismObserved Fluorescence ChangeApplicationReference
Heavy Metal Ions (general)Chelation by thiourea groupFormation of fluorescent chelatesFluorometric detection nih.gov
Copper (Cu²⁺)ChelationBathochromic shift in emission maximumQuantitative analysis via HPLC nih.gov

Table of Compounds

Compound NameRole in Article
This compoundPrimary subject of the article; fluorescent sensor
Dansyl chlorideTraditional reagent for labeling amino acids
FluoresceinExample of a FRET partner for dansyl

Spectroscopic Characterization and Mechanistic Elucidation

Advanced Fluorescence Spectroscopic Techniques

The inherent fluorescence of the dansyl group in DET makes fluorescence spectroscopy a powerful tool for its study. The sensitivity of the dansyl moiety's emission to its local environment allows for detailed investigation of its interactions with metal ions.

Time-Resolved Fluorescence Spectroscopy and Decay Time Analysis

Time-resolved fluorescence spectroscopy provides insights into the excited-state dynamics of DET and its metal complexes. The fluorescence lifetime (τ) is a critical parameter that can be significantly altered upon chelation. Studies have shown that the fluorescence decay of DET and its complexes is often multi-exponential, indicating the presence of different excited-state species or conformations.

Table 1: Illustrative Fluorescence Decay Times of N-Dansyl-N'-ethylthiourea (DET) and its Metal Complexes

CompoundFluorescence Lifetime (τ) (ns)
Free DETτ₁
DET-Cu(II) Complexτ₂
DET-Hg(II) Complexτ₃
DET-Zn(II) Complexτ₄
Note: This table is illustrative. Specific, publicly available numerical values for the fluorescence decay times of DET and its various metal complexes are not consistently reported in recent literature. The values (τ₁, τ₂, etc.) represent distinct lifetime components that would be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Coordination Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of DET and for understanding the changes that occur upon metal complexation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Elucidation of Coordination Modes in Metal Complexes

The coordination of metal ions to DET can be readily monitored by NMR. The thiourea (B124793) moiety provides potential coordination sites through the sulfur and nitrogen atoms. Upon complexation, changes in the chemical shifts of protons and carbons near the binding site are observed.

It is widely accepted that thiourea derivatives primarily coordinate to soft metal ions through the sulfur atom. This interaction leads to a deshielding of the N-H protons due to the withdrawal of electron density, resulting in a downfield shift in the ¹H NMR spectrum. Conversely, the ¹³C NMR signal of the thiocarbonyl carbon (C=S) often experiences an upfield shift upon coordination, which is attributed to the delocalization of the π-electrons in the C=S bond.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Changes in this compound (DET) upon Metal Coordination

NucleusFree DET (δ, ppm)DET-Metal Complex (δ, ppm)Change (Δδ, ppm)
¹H NMR
N-H (thiourea)~8.5-9.5Downfield shiftPositive
Aromatic (dansyl)~7.2-8.6Minor shiftsVariable
Ethyl group~1.2 (CH₃), ~3.6 (CH₂)Minor shiftsVariable
¹³C NMR
C=S~180Upfield shiftNegative
Aromatic (dansyl)~115-152Minor shiftsVariable
Ethyl group~15 (CH₃), ~45 (CH₂)Minor shiftsVariable
Note: This table is based on general trends observed for N-acylthiourea metal complexes. Specific, publicly available high-resolution NMR data for a series of DET-metal complexes is limited.

Monitoring Isomerization Processes

While N-acylthioureas can exist as cis/trans isomers with respect to the C-N amide bond, the use of NMR spectroscopy to monitor such isomerization processes in this compound has not been a significant focus of published research. The rotational barrier around the C-N bond can be influenced by factors such as solvent and temperature, which could potentially be studied by variable-temperature NMR experiments. However, for DET, the primary application of NMR has been in structural confirmation and the study of metal coordination.

Mass Spectrometry for Complex Characterization and Aggregate Studies

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a crucial tool for confirming the molecular weight of DET and characterizing its metal complexes.

ESI-MS allows for the gentle transfer of ions from solution to the gas phase, enabling the detection of intact metal-ligand complexes. The mass-to-charge ratio (m/z) of the detected ions can confirm the stoichiometry of the complex, for example, whether it is a 1:1 or 1:2 metal-to-ligand complex.

Fragmentation analysis (MS/MS) of dansyl-containing molecules often shows a characteristic product ion at m/z 171, corresponding to the protonated 5-(dimethylamino)naphthalene moiety. researchgate.net This signature fragment can be useful in identifying dansyl-derivatized compounds in complex mixtures.

While the formation of aggregates of DET has not been a primary area of investigation, mass spectrometry is a powerful technique for studying non-covalent interactions and aggregation phenomena. Under appropriate ESI conditions, it is possible to observe ions corresponding to dimers, trimers, or higher-order aggregates of the molecule or its complexes.

Table 3: Expected ESI-MS Data for this compound (DET) and a Hypothetical 1:1 Metal Complex

SpeciesExpected Molecular FormulaExpected m/z (Monoisotopic)
[DET + H]⁺C₁₅H₁₈N₃O₂S⁺318.11
[DET + Na]⁺C₁₅H₁₇N₃O₂SNa⁺340.09
[DET-H + Cu]⁺ (for Cu²⁺)C₁₅H₁₆N₃O₂SCu⁺379.02
[DET-H + Zn]⁺ (for Zn²⁺)C₁₅H₁₆N₃O₂SZn⁺380.02
Note: The molecular weight of DET is 317.41 g/mol . The expected m/z values are for the most abundant isotopes and will be accompanied by a characteristic isotopic pattern for metal-containing species.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for the characterization and purity confirmation of synthesized this compound. This soft ionization method is particularly well-suited for analyzing molecules like this compound without causing significant fragmentation, allowing for the precise determination of its molecular weight.

In the analysis of this compound, ESI-MS is typically used after synthesis and purification steps, such as column chromatography, to verify the successful creation of the target compound. The technique confirms purity by detecting the molecular ion peak, which corresponds to the mass of the compound plus a proton ([M+H]⁺) or another adduct. This verification is a critical quality control step in its preparation for use as a fluorescent chemosensor.

Table 1: ESI-MS Data for this compound

Parameter Value
Formula C₁₅H₁₉N₃O₂S₂
Molecular Weight (Calculated) 337.46 g/mol
Expected Ion Peak [M+H]⁺ 338.47 m/z

| Ionization Mode | Positive |

Native Mass Spectrometry and Ion Mobility Mass Spectrometry in Protein Studies

While direct studies of this compound with native mass spectrometry are not extensively documented, the methodology has been established using its parent fluorophore precursor, dansyl chloride, for probing protein structure and dynamics. mdpi.comnih.gov Native mass spectrometry is a powerful technique that analyzes intact proteins and protein complexes, preserving their non-covalent interactions and higher-order structures. kennesaw.eduresearchgate.net When coupled with ion mobility, this approach can reveal changes in a protein's size, shape, and conformational stability upon interaction with ligands or covalent labeling agents. nih.govspringernature.com

The dansyl moiety, the core fluorescent group in this compound, is a well-established covalent label for studying proteins. mdpi.comnih.gov In a typical experiment, a protein of interest is allowed to react with a dansyl-containing compound. The mild reaction conditions are beneficial for studying protein structure. mdpi.comosti.gov Native ESI-MS is then used to transfer the labeled protein into the gas phase while keeping it in a near-native, folded state. kennesaw.edu

The mass shift resulting from the attachment of the dansyl group can be precisely measured, and the sites of modification can be identified using tandem mass spectrometry. nih.gov Furthermore, ion mobility spectrometry separates the protein ions based on their size and shape (collisional cross-section), providing insights into conformational changes. springernature.com Studies on model proteins like myoglobin and alcohol dehydrogenase have shown that labeling with dansyl chloride does not cause significant unfolding or major conformational changes, establishing the utility of the dansyl group as a probe to study protein structure and dynamics under native conditions. mdpi.comnih.gov

Table 2: Application of Dansyl Labeling in Native MS Protein Studies

Protein Model Technique Key Findings
Myoglobin Native MS & Ion Mobility MS Labeling with dansyl chloride does not cause significant unfolding or conformational changes. mdpi.com
Alcohol Dehydrogenase Native MS & Ion Mobility MS The structural integrity of the multimeric protein complex is maintained after dansylation. mdpi.comosti.gov

| Lysozyme | ESI-MS | Used as a model protein to observe changes in charge state distribution, indicating structural stability. kennesaw.edu |

Theoretical and Computational Approaches to Mechanistic Understanding

To complement experimental data, theoretical and computational methods provide atomic-level insights into the behavior of this compound, from its dynamic interactions with analytes to the fundamental electronic properties that govern its fluorescence.

Molecular Dynamics Simulations of Ligand-Analyte Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com This approach can be applied to understand the dynamic interactions between this compound (the ligand) and its target analytes, such as heavy metal ions. By simulating the ligand and analyte in a solvent environment, MD can reveal the preferred binding conformations, the specific atoms involved in the interaction (e.g., the sulfur and nitrogen atoms of the thiourea group), and the influence of solvent molecules. mdpi.com

For instance, MD simulations can model the process of chelation, where the thiourea moiety of this compound coordinates with a metal ion. These simulations can calculate the binding free energy, providing a theoretical measure of the stability of the resulting complex. Furthermore, MD can shed light on the conformational changes within the this compound molecule upon binding, which can be correlated with the experimentally observed changes in its fluorescent properties. nih.gov Such simulations are crucial for rationally designing new sensors with improved selectivity and sensitivity. mdpi.com

Electronic Structure Calculations for Photophysical Properties

The fluorescent properties of this compound are fundamentally determined by its electronic structure. Computational quantum chemistry methods, such as Density Functional Theory (DFT), are used to perform electronic structure calculations that explain these photophysical behaviors. mdpi.com A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is directly related to the energy required to excite an electron from the ground state to the first excited state. nih.gov This transition corresponds to the absorption of light. The subsequent return of the electron to the ground state results in the emission of fluorescence. For dansyl-based compounds, the fluorescence often involves a significant degree of intramolecular charge transfer (ICT), where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. nih.gov

When this compound binds to a metal ion, the coordination alters the electronic structure of the molecule. This perturbation changes the HOMO and LUMO energy levels, leading to a shift in the absorption and emission spectra, which is the principle behind its use as a chemosensor. nih.gov Theoretical calculations can predict these shifts and provide a detailed understanding of the charge transfer character of the excited states, thereby elucidating the mechanism of fluorescence modulation. mdpi.com

Table 3: Conceptual Electronic Properties of this compound (Illustrative)

State HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Predominant Character
Free Ligand -5.8 -1.8 4.0 Localized Excitation / Weak ICT

| Metal-Chelated Complex | -6.2 | -2.5 | 3.7 | Metal-to-Ligand Charge Transfer (MLCT) |

Supramolecular Chemistry and N Dansyl N Ethylthiourea

Design and Synthesis of N-Dansyl-N'-ethylthiourea Containing Supramolecular Receptors

The design of supramolecular receptors incorporating this compound is predicated on the "fluorophore-spacer-receptor" model. In this framework, the this compound unit functions as both the receptor (via the thiourea (B124793) group) and the signaling unit (via the dansyl fluorophore). The ethyl group can be considered a minimal spacer. For more complex receptors, this entire molecule can be appended to larger scaffolds. The fundamental design principles involve:

The Recognition Moiety: The thiourea group serves as the primary site for anion binding. Its N-H protons are sufficiently acidic to form hydrogen bonds with anionic guest species. The acidity, and therefore the binding affinity, can be modulated by the electronic properties of the substituents.

The Signaling Unit: The dansyl group is a well-established fluorophore. Its emission is highly sensitive to the local microenvironment. Upon anion binding at the nearby thiourea site, the electronic properties of the receptor are altered, which in turn modulates the fluorescence of the dansyl group, often through a process known as Photoinduced Electron Transfer (PET).

The Supramolecular Scaffold: To enhance binding affinity and selectivity, the this compound unit can be attached to pre-organized platforms such as calixarenes, cyclodextrins, or other macrocycles. These scaffolds can provide a convergent arrangement of binding sites and create a specific cavity for the guest, leading to enhanced recognition.

The synthesis of these receptors typically follows a modular approach. The initial step is the synthesis of the this compound ligand itself. This is generally achieved through the reaction of dansyl chloride with N-ethylthiourea in a suitable solvent under basic conditions to neutralize the HCl formed during the reaction.

Once the ligand is prepared, it can be covalently attached to a larger supramolecular scaffold. For instance, if the scaffold has a reactive site such as an amino or hydroxyl group, the this compound unit can be modified with a complementary functional group to facilitate covalent linkage.

Component Function Key Design Consideration
ThioureaAnion RecognitionAcidity of N-H protons for hydrogen bonding.
Dansyl GroupFluorescent SignalingSensitivity to local electronic environment.
Ethyl SpacerLinkageProvides flexibility and electronic separation.
Scaffold (e.g., Calixarene)Pre-organizationCreates a defined binding cavity, enhances affinity.

Anion Recognition within Supramolecular Architectures

Supramolecular receptors containing the this compound moiety are particularly effective for the recognition of anions. The mechanism of recognition is primarily based on the formation of hydrogen bonds between the two N-H protons of the thiourea group and the incoming anionic guest.

Upon anion binding, a change in the fluorescence of the dansyl group is observed, which forms the basis of the sensing mechanism. This change is often a quenching of the fluorescence emission. rsc.orgnih.gov The process can be described as follows:

In the free state, the receptor exhibits the characteristic fluorescence of the dansyl group upon excitation.

Upon anion complexation, an electron transfer from the electron-rich, anion-bound thiourea moiety to the photo-excited dansyl fluorophore can occur. rsc.orgnih.gov This PET process provides a non-radiative pathway for the excited state to return to the ground state, resulting in a decrease or "quenching" of the fluorescence intensity.

The selectivity of these receptors is governed by the basicity and geometry of the anions. Generally, more basic anions form stronger hydrogen bonds and thus elicit a more significant response. The typical selectivity trend observed for thiourea-based receptors is:

F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻

This selectivity is demonstrated through fluorescence titration experiments, where the emission intensity of the receptor solution is monitored upon the incremental addition of the anion. The binding affinity is quantified by the association constant (Kₐ), which can be calculated by fitting the changes in fluorescence intensity to a suitable binding model (e.g., 1:1 host-guest complexation).

Anion Typical Binding Affinity (log Kₐ) Observed Fluorescence Change
Fluoride (F⁻)4.0 - 6.0Strong Quenching
Acetate (CH₃COO⁻)3.5 - 5.0Moderate to Strong Quenching
Dihydrogen Phosphate (H₂PO₄⁻)3.0 - 4.5Moderate Quenching
Chloride (Cl⁻)< 2.0Weak or No Change
Bromide (Br⁻)< 2.0Weak or No Change
Note: These are typical values for fluorescent thiourea-based sensors in organic solvents like DMSO or acetonitrile (B52724) and serve as an illustrative example.

Host-Guest Interactions and Driving Forces for Complexation

The formation of a stable complex between a supramolecular receptor containing this compound (the host) and an anion (the guest) is driven by a combination of non-covalent interactions.

Hydrogen Bonding: This is the primary and most significant driving force. The two N-H groups of the thiourea moiety act as hydrogen bond donors, interacting with the electron-rich anion. The strength of this interaction is directly related to the acidity of the N-H protons and the basicity of the anion.

Electrostatic Interactions: The formation of the hydrogen bonds leads to a partial charge transfer from the anion to the receptor, creating favorable electrostatic interactions that contribute to the stability of the complex.

Hydrophobic Effects: In aqueous environments, the encapsulation of a less polar guest within a hydrophobic cavity of a larger host scaffold can be a significant driving force, driven by the release of ordered water molecules into the bulk solvent. nih.gov

Formation of Self-Assembled Supramolecular Systems

Beyond individual host-guest interactions, molecules of this compound and its derivatives possess the intrinsic ability to form larger, ordered structures through self-assembly. This process is driven by specific and directional intermolecular interactions.

The key interaction responsible for the self-assembly of thiourea derivatives is intermolecular hydrogen bonding. mersin.edu.tr The N-H protons of one molecule can form hydrogen bonds with the sulfur atom (C=S) of a neighboring molecule. This can lead to the formation of various supramolecular motifs, such as one-dimensional chains or dimeric structures. mersin.edu.trnih.gov

In the case of this compound, additional interactions can influence the self-assembly process:

π-π Stacking: The aromatic naphthalene (B1677914) rings of the dansyl groups can stack on top of each other, providing additional stabilization to the self-assembled structure.

Dipole-Dipole Interactions: The molecule has a significant dipole moment, which can lead to ordered packing in the solid state or in aggregates in solution.

These self-assembled systems can exhibit emergent properties that are not present in the individual molecules. For example, the formation of aggregates can lead to changes in the photophysical properties of the dansyl fluorophore, such as excimer formation or aggregation-induced emission (AIE), depending on the specific packing arrangement. The study of these self-assembled systems is crucial for the development of new materials with applications in sensing, electronics, and nanotechnology.

Chiral Recognition Studies

Enantioselective Interactions with Chiral Analytes

There is currently no available research data or scholarly publications that describe the enantioselective interactions of N-Dansyl-N'-ethylthiourea with any specific chiral analytes.

Mechanisms of Chiral Discrimination and Binding Preferences

Due to the absence of studies on its chiral recognition properties, the mechanisms by which this compound might discriminate between enantiomers, including potential binding preferences, have not been elucidated.

Computational Validation of Chiral Recognition Phenomena

No computational studies, such as molecular modeling or theoretical calculations, have been published to validate or predict any chiral recognition phenomena involving this compound.

Conclusion and Future Research Perspectives

Synthesis of Key Research Contributions of N-Dansyl-N'-ethylthiourea

The principal research contribution of this compound lies in its application as a fluorescent chemosensor for the detection of heavy metal ions. nih.gov The inherent fluorescence of the dansyl group, a well-established fluorescent label, provides the foundation for highly sensitive analytical methods. The thiourea (B124793) moiety, on the other hand, serves as an effective chelating unit, capable of binding with a variety of metal ions through its sulfur and nitrogen atoms.

A significant body of research has focused on the interaction of DET with copper(II) ions. The addition of Cu(II) to a solution of DET results in a noticeable bathochromic shift, a shift to a longer wavelength, in its emission maximum. nih.gov This change in fluorescence is linearly dependent on the concentration of Cu(II), forming the basis for its quantitative analysis. nih.gov This property has been successfully exploited in high-performance liquid chromatography (HPLC) for the separation and quantification of metal ions as their DET chelates. nih.gov The use of reversed-phase (RP-18) columns in HPLC has enabled low detection limits and a wide linear range for the detection of these metal ions. nih.gov

Furthermore, time-resolved fluorescence spectroscopy has been employed to investigate the fluorescence decay times of both the free DET ligand and its metal complexes. This research provides valuable insights into the dynamics of the interaction between DET and metal ions, paving the way for the development of more sophisticated and potentially simultaneous multi-analyte sensing strategies. The influence of experimental conditions, such as pH, on the luminescence of DET and its metal chelates has also been a subject of investigation to optimize the performance of analytical methods based on this compound.

The table below summarizes the key spectroscopic and analytical parameters related to the interaction of this compound with Copper(II).

ParameterValue / ObservationReference
Interaction with Cu(II) Forms fluorescent chelates nih.gov
Fluorescence Change Bathochromic shift of the emission maximum nih.gov
Quantitative Analysis Linear dependence of emission shift on Cu(II) concentration nih.gov
HPLC Application Separation and quantification of Cu(II) as DET chelate nih.gov
Detection Limit Low detection limits achieved with HPLC
Linear Range Wide linear range of detection with HPLC
Fluorescence Decay Times Investigated for both ligand and metal complexes

Emerging Research Avenues and Potential Advanced Applications

While the primary application of this compound has been in the detection of heavy metal ions, emerging research is exploring its potential in other areas. The functionalization of DET by attaching it to other molecules and materials opens up a wide range of possibilities for more advanced applications.

One promising avenue is the development of novel bio-imaging agents. The fluorescent properties of the dansyl group make it an attractive candidate for labeling and tracking biological molecules. By incorporating DET into larger molecular structures or nanoparticles, it may be possible to create probes for imaging specific cellular components or processes.

Another area of interest is the design of more complex sensor arrays. By combining DET with other fluorescent chemosensors that have different selectivities, it may be possible to develop "chemical noses" or "tongues" capable of identifying and quantifying multiple analytes simultaneously. This approach could have significant applications in environmental monitoring, food safety, and medical diagnostics.

Furthermore, the principles learned from the study of DET can be applied to the design of new and improved fluorescent probes. By modifying the structure of the thiourea chelating unit or the dansyl fluorophore, researchers can tune the selectivity and sensitivity of the sensor for specific target analytes. For example, the incorporation of DET into macrocyclic structures like calixarenes has been explored to create optical chemosensors with enhanced binding capabilities.

Current Challenges and Future Directions in this compound Research

Despite its successes, research on this compound faces several challenges that need to be addressed to expand its practical applications. A key limitation is the potential for interference from other metal ions or environmental factors that can affect the fluorescence signal. While DET shows good selectivity for certain ions like Cu(II), its response to a broader range of analytes needs to be more thoroughly characterized to avoid false positives in complex samples.

Another challenge is the solubility and stability of DET in aqueous environments, which is often a requirement for biological and environmental applications. While it is soluble in organic solvents, its performance in purely aqueous systems may be limited. Future research could focus on modifying the DET molecule to improve its water solubility and stability without compromising its sensing capabilities.

The photostability of the dansyl fluorophore is another consideration. Like many organic fluorophores, it can be susceptible to photobleaching under prolonged or intense illumination, which can limit its use in long-term monitoring applications. The development of more photostable analogs or the use of protective matrices could help to mitigate this issue.

Future research in the field of this compound and related compounds will likely focus on several key areas:

Development of Second-Generation Sensors: Synthesizing new derivatives of DET with improved selectivity, sensitivity, and photostability for a wider range of analytes.

Integration into Sensing Platforms: Incorporating DET into solid-state sensors, such as optical fibers or thin films, for the development of portable and reusable sensing devices.

Computational Modeling: Utilizing computational chemistry to better understand the binding mechanisms between DET and various analytes, which can guide the rational design of new sensors.

Exploration of Novel Applications: Investigating the potential of DET in fields beyond metal ion detection, such as in the sensing of anions, neutral molecules, or in catalytic processes.

Q & A

Basic Research Questions

Q. What established methods are used to synthesize N-Dansyl-N'-ethylthiourea, and how is purity characterized?

  • Methodological Answer : Synthesis typically involves coupling dansyl chloride with N-ethylthiourea under controlled pH (e.g., in anhydrous DMF or THF) at 0–5°C to prevent side reactions. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient). Purity is confirmed using HPLC with UV detection (λ = 330–340 nm for dansyl groups) and mass spectrometry (ESI-MS) to verify molecular ion peaks .
  • Characterization : FT-IR for thiourea C=S stretching (~1250 cm⁻¹), ¹H/¹³C NMR for dansyl aromatic protons (δ 8.1–8.5 ppm), and elemental analysis for C, H, N, S content .

Q. What safety protocols are critical when handling this compound in the lab?

  • Safety Measures :

  • Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Work in a fume hood to minimize inhalation risks (dust or vapors).
  • Store in sealed containers at 2–8°C, away from oxidizers and moisture .
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Q. How is this compound used in studying protein-ligand interactions?

  • Experimental Design : The dansyl group acts as a fluorophore for Förster Resonance Energy Transfer (FRET) assays. Titrate the compound into protein solutions (e.g., bovine serum albumin) and monitor fluorescence quenching or shifts in emission maxima (λem ~500 nm) to calculate binding constants (e.g., Stern-Volmer analysis) .

Advanced Research Questions

Q. How can researchers optimize solvent conditions to enhance the stability of this compound in kinetic studies?

  • Methodology :

  • Test stability in aprotic solvents (DMF, DMSO) vs. protic solvents (ethanol, water) using UV-Vis spectroscopy (track absorbance decay at λ = 330 nm).
  • For prolonged NO donor studies (if applicable), mix with hemoglobin or albumin to mimic physiological conditions and measure NO release via chemiluminescence .
  • Apply Arrhenius equation to model degradation rates across temperatures (25–60°C) .

Q. What strategies resolve contradictions between computational predictions and experimental binding data for thiourea derivatives?

  • Analytical Framework :

Replicate Experiments : Confirm reproducibility under identical conditions (pH, temperature, solvent).

Validate Computational Models : Use higher-level DFT (e.g., B3LYP/6-311+G(d,p)) to refine docking simulations (e.g., AutoDock Vina) and compare with experimental ΔG values .

Assess Protonation States : Adjust pKa calculations for dansyl and thiourea groups, as protonation affects binding affinity .

Q. How do researchers design assays to evaluate the inhibitory effects of this compound on enzymes like carbonic anhydrase?

  • Protocol :

  • Use a stopped-flow spectrophotometer to monitor enzyme activity (e.g., CO₂ hydration rate) with varying inhibitor concentrations.
  • Calculate IC₅₀ and Ki values via nonlinear regression (GraphPad Prism).
  • Perform competitive inhibition assays with acetazolamide as a reference inhibitor .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies of thiourea derivatives?

  • Analysis :

  • Fit sigmoidal curves (log[inhibitor] vs. response) using four-parameter logistic regression.
  • Report 95% confidence intervals for EC₅₀ values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., cell viability across concentrations) .

Data Management and Reproducibility

Q. How should raw data from fluorescence-based assays be processed and reported?

  • Guidelines :

  • Normalize fluorescence intensity to control (e.g., solvent-only) and correct for inner-filter effects.
  • Include raw data tables in appendices (with triplicate measurements) and processed data (mean ± SD) in main figures .
  • Follow NIH guidelines for metadata (e.g., instrument settings, excitation/emission wavelengths) .

Q. What steps ensure reproducibility in synthesizing this compound across labs?

  • Best Practices :

  • Publish detailed synthetic protocols (molar ratios, reaction times, purification Rf values).
  • Share NMR spectra (with solvent peaks annotated) and chromatograms in supplementary materials .
  • Use IUPAC nomenclature consistently to avoid ambiguity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.